molecular formula C16H19N3 B13882077 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine

4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine

Cat. No.: B13882077
M. Wt: 253.34 g/mol
InChI Key: CLOASHFWSKFVQJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine is a heterocyclic compound that features a pyridine ring fused to an indole structure

Preparation Methods

The synthesis of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the pyridin-4-ylmethyl and dimethyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can be compared with other similar compounds such as:

    2,4,6-Trimethylpyridine: Known for its use in organic synthesis and as a ligand in coordination chemistry.

    1,2,3-Triazines: These compounds have applications in medicinal chemistry and materials science due to their unique electronic properties.

    Indole derivatives: Widely studied for their biological activities and used in the development of pharmaceuticals.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4,6-dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine

InChI

InChI=1S/C16H19N3/c1-11-9-15-14(12(2)16(11)17)5-8-19(15)10-13-3-6-18-7-4-13/h3-4,6-7,9H,5,8,10,17H2,1-2H3

InChI Key

CLOASHFWSKFVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1N)C

Origin of Product

United States

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